Ethyl 2-(4-formylphenyl)acetate

概述

描述

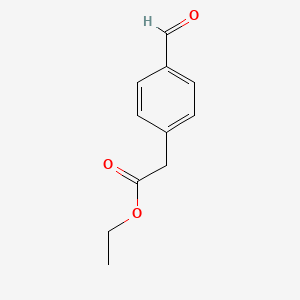

Ethyl 2-(4-formylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of phenylacetic acid and contains a formyl group attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-formylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-formylphenylacetic acid with ethanol in the presence of an acid catalyst. Another method includes the reduction of 4-formylphenyl acetate using sodium borohydride in ethanol at low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes use readily available starting materials and efficient catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and environmental friendliness .

化学反应分析

Types of Reactions

Ethyl 2-(4-formylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol at low temperatures.

Substitution: Amines in the presence of a base catalyst.

Major Products Formed

Oxidation: 4-carboxyphenylacetic acid.

Reduction: 4-hydroxyphenylacetic acid.

Substitution: N-ethyl-2-(4-formylphenyl)acetamide.

科学研究应用

Medicinal Chemistry

Ethyl 2-(4-formylphenyl)acetate serves as a precursor in the synthesis of various bioactive compounds. Its structural features enable it to participate in reactions that yield pharmacologically relevant derivatives.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that certain modifications to the compound enhanced its ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation .

- Antimicrobial Properties : Compounds derived from this compound have shown promising antimicrobial activity. A derivative was tested against various bacterial strains, yielding effective inhibition comparable to established antibiotics .

Synthetic Applications

This compound is utilized as an intermediate in organic synthesis. Its reactivity allows for diverse synthetic pathways leading to complex molecules.

Synthetic Pathways

- Aldol Condensation : The compound can undergo aldol reactions to form larger carbon frameworks, which are essential in creating complex pharmaceuticals.

- Carbonylation Reactions : It can be subjected to palladium-catalyzed carbonylation, producing valuable aldehyde derivatives that serve as building blocks for further chemical transformations .

Material Sciences

In material sciences, this compound finds applications in the development of polymers and coatings. Its functional groups allow for the modification of polymer properties, enhancing durability and chemical resistance.

Applications in Polymers

- Polymerization Initiator : The compound can act as an initiator for polymerization reactions, contributing to the synthesis of novel polymers with tailored properties.

- Coating Formulations : Its incorporation into coating formulations improves adhesion and resistance to environmental factors.

作用机制

The mechanism of action of Ethyl 2-(4-formylphenyl)acetate involves its reactivity as an ester and formyl compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The formyl group can participate in nucleophilic addition reactions, forming various intermediates and products. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

相似化合物的比较

Ethyl 2-(4-formylphenyl)acetate can be compared with similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 2-(4-hydroxyphenyl)acetate: Contains a hydroxyl group instead of a formyl group on the phenyl ring.

Ethyl 2-(4-carboxyphenyl)acetate: Contains a carboxyl group instead of a formyl group on the phenyl ring

These compounds share similar reactivity patterns but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

生物活性

Ethyl 2-(4-formylphenyl)acetate, with the molecular formula CHO and a molecular weight of 192.21 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group linked to a phenyl ring with a formyl substituent. The presence of both the formyl and ethyl groups contributes to its chemical reactivity and stability, making it a candidate for various biological applications.

Research indicates that this compound may interact with specific molecular targets in biological systems. The compound's mechanism of action involves:

- Receptor Interactions : It may bind to certain receptors influencing pathways related to inflammation and neuroprotection.

- Enzyme Modulation : this compound has shown potential in modulating enzyme activities, which could be beneficial in therapeutic contexts.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is linked to various diseases.

Anticancer Properties

Preliminary findings suggest that this compound may possess anticancer effects. In vitro studies have indicated that it can inhibit the growth of several cancer cell lines, including HeLa cells, with selectivity over normal cells. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance its cytotoxicity against cancer cells.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Research suggests it may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

Case Studies and Research Findings

-

Cytotoxicity Studies : A study highlighted the selective cytotoxic effects of this compound on cancer cells compared to normal retinal pigment epithelial (RPE) cells, showing a significant difference in IC values.

Cell Line IC (µM) HeLa 5.0 RPE 15.0 - Antioxidant Evaluation : In a comparative study, this compound was tested alongside known antioxidants, showing comparable efficacy in scavenging free radicals.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Ethyl-2-(4-formylphenyl)acetamide | CHNO | Contains an amide group; potential for neuroprotective effects |

| Ethyl 2-(4-bromophenyl)acetate | CHBrO | Bromine substitution may alter reactivity and biological activity |

属性

IUPAC Name |

ethyl 2-(4-formylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKOHSYWTLEMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。